
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a benzamide core with additional functional groups that may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an amine under basic conditions.
Introduction of the Cyanobenzoyl Group: This step may involve the reaction of the benzamide intermediate with 4-cyanobenzoyl chloride in the presence of a base.
Addition of the Phenylmethoxy Group: The final step could involve the reaction of the intermediate with phenylmethanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitriles to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.
作用機序
The mechanism of action of Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- would depend on its specific interactions with biological targets. Generally, benzamides can interact with enzymes or receptors, modulating their activity. The presence of the cyanobenzoyl and phenylmethoxy groups may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Benzamide: The parent compound, known for its use in pharmaceuticals.
N-(4-cyanobenzoyl)benzamide: A related compound with similar functional groups.
N-(phenylmethoxy)benzamide: Another related compound with a phenylmethoxy group.
Uniqueness
Benzamide, N-((4-cyanobenzoyl)oxy)-N-(phenylmethoxy)- is unique due to the combination of its functional groups, which may impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
220168-52-5 |
|---|---|
分子式 |
C22H16N2O4 |
分子量 |
372.4 g/mol |
IUPAC名 |
[benzoyl(phenylmethoxy)amino] 4-cyanobenzoate |
InChI |
InChI=1S/C22H16N2O4/c23-15-17-11-13-20(14-12-17)22(26)28-24(21(25)19-9-5-2-6-10-19)27-16-18-7-3-1-4-8-18/h1-14H,16H2 |
InChIキー |
RUXLDXUQVZKWOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CON(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)

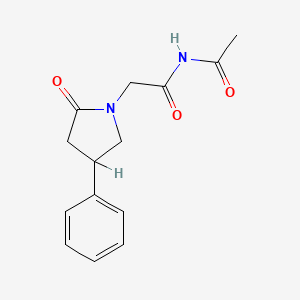

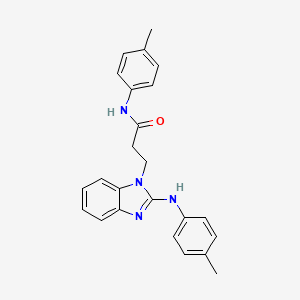
![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
![methyl 3-[2-(4-benzhydrylpiperazin-1-yl)acetyl]-1,3-thiazolidine-4-carboxylate;oxalic acid](/img/structure/B12701356.png)
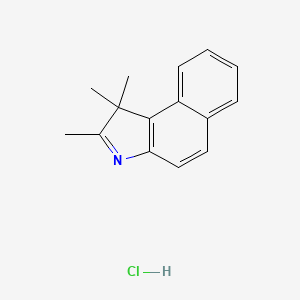
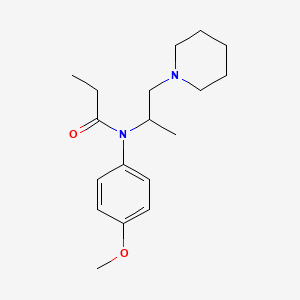
![4-[4-(2-morpholin-4-ylethyl)-3-phenylpyrrolo[1,2-a]benzimidazol-2-yl]phenol;sulfuric acid](/img/structure/B12701374.png)
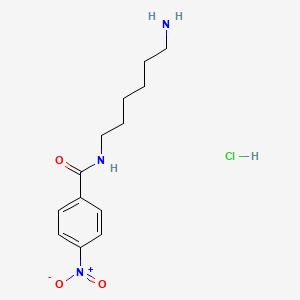
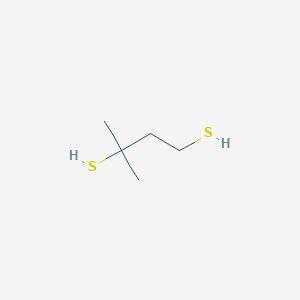
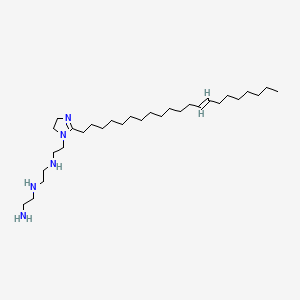
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12701388.png)
